5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one
Description
5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one is a heterocyclic compound featuring a fused pyrrolo-thiazole scaffold with a 1,1-dioxo (sulfone) group, a methoxy substituent at position 5, and a methyl group at position 3a. Its structure combines electron-withdrawing (sulfone) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties. The compound is commercially available as a building block for pharmaceutical and chemical synthesis, reflecting its utility in drug discovery .
Properties
IUPAC Name |
5-methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-8-3-6(13-2)4-9(8)14(11,12)5-7(8)10/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUFMYEVWYHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN1S(=O)(=O)CC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be constructed through a cyclization reaction under basic conditions.
Introduction of the Pyrrolo Ring: The thiazole intermediate is then subjected to a cyclization reaction with an appropriate amine or amino acid derivative to form the pyrrolo ring.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Structural Features and Reactivity Predictions
The compound contains a fused pyrrolo-thiazole core with electron-withdrawing groups (1,1-dioxo, 3-one) and a methoxy substituent. Based on analogous systems :
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The 1,1-dioxo group on the thiazole ring enhances electrophilicity, potentially enabling nucleophilic attack at adjacent positions.
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The 3-one carbonyl may participate in condensation reactions (e.g., with hydrazines or amines) .
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The methoxy group at C5 could undergo demethylation under acidic/basic conditions or serve as a directing group in electrophilic substitution .
Synthetic Pathways for Analogous Systems
While direct synthesis of this compound is not reported, related methods include:
Key Reactions from Literature
Scientific Research Applications
Medicinal Chemistry
5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one has been evaluated for its potential as a therapeutic agent due to its ability to inhibit specific biological targets.
Case Study: Inhibition of Coagulation Factors
Recent studies have demonstrated that derivatives of this compound can act as dual inhibitors of coagulation factors Xa and XIa. This property is particularly relevant in the development of anticoagulant therapies. The synthesis involved a two-step reaction process that yielded several hybrid derivatives with promising bioactivity .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent against various phytopathogenic microorganisms. Its efficacy was evaluated through in vitro assays where it demonstrated significant inhibition of fungal growth, suggesting its application in agricultural settings as a biopesticide.
Data Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 15 | 100 |
| Botrytis cinerea | 12 | 100 |
| Alternaria solani | 10 | 100 |
Agricultural Applications
Due to its antimicrobial properties, this compound can be utilized in crop protection strategies. Its application could lead to reduced reliance on traditional chemical pesticides, aligning with sustainable agricultural practices.
Case Study: Field Trials
Field trials conducted on tomato plants treated with formulations containing 5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one showed a marked reduction in disease incidence compared to untreated controls. The results indicate its potential use in integrated pest management systems.
Neuropharmacological Research
Emerging research suggests that analogs of this compound may exhibit neuroprotective effects. Preliminary studies have indicated potential benefits in models of neurodegenerative diseases.
Research Findings
In vitro tests on neuronal cell lines exposed to neurotoxic agents showed that derivatives of this compound could significantly reduce cell death and oxidative stress markers, indicating a protective mechanism .
Mechanism of Action
The mechanism by which 5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one exerts its effects is largely dependent on its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Comparative Analysis
Structural Features
- Sulfone vs. Non-Sulfone Analogs: The 1,1-dioxo group in the target compound enhances polarity and may improve solubility in polar solvents compared to non-sulfone analogs like pyrrolo-pyrazoles .
- Substituent Effects : The methoxy group at position 5 contrasts with bulkier substituents (e.g., 4-methoxyphenyl in ), which may sterically hinder interactions in biological systems. The methyl group at 3a provides steric stabilization without significant electronic effects .
Pharmacological Potential
- While the target compound lacks direct pharmacological data, its structural analogs exhibit diverse activities. The target’s sulfone group may enhance binding to sulfhydryl-containing enzymes, warranting further study.
Physicochemical Properties
- The sulfone group increases the compound’s acidity and hydrogen-bonding capacity compared to non-sulfone pyrrolo-thiazoles. This could improve membrane permeability or crystallinity, as seen in crystalline pyrrolo-pyrazole derivatives () .
Biological Activity
5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one is a compound of interest due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological effects supported by recent research findings.
Chemical Structure and Synthesis
The compound features a pyrrolo-thiazole backbone with methoxy and methyl substituents that may influence its pharmacological properties. The synthesis typically involves multi-step reactions starting from simpler thiazole derivatives, followed by cyclization and functional group modifications to yield the final product.
Synthesis Overview
- Starting Materials : Thiosemicarbazide and appropriate diketones.
- Reagents : Methanol, hydrochloric acid, and various catalysts.
- Process :
- Initial condensation to form hydrazinocarbothioamide.
- Cyclization to form the pyrrolo-thiazole structure.
This synthetic pathway is crucial for developing derivatives with enhanced biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown effectiveness against various pathogens including bacteria and fungi due to their ability to disrupt microbial cell walls or interfere with metabolic pathways.
Antitumor Activity
Research has demonstrated that thiazole-containing compounds possess notable antitumor properties. The presence of the thiazole ring in the structure is often linked to cytotoxic effects on cancer cell lines. Notably:
- IC50 Values : Compounds derived from thiazoles have shown IC50 values ranging from 1.61 µg/mL to 30 µM against different cancer cell lines, indicating potent anticancer activity.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation.
Anticonvulsant Activity
In a picrotoxin-induced convulsion model, certain thiazole derivatives exhibited anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against seizures.
Inhibition of Enzymatic Activity
Some studies have explored the potential of this compound as an inhibitor of specific enzymes related to coagulation and inflammation:
- Coagulation Factors : Derivatives have been synthesized that inhibit factors Xa and XIa, which are critical in the coagulation cascade.
- Inflammatory Pathways : The compound may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study conducted on various thiazole derivatives revealed that those with methoxy groups showed enhanced cytotoxicity against human glioblastoma U251 cells compared to their non-methoxy counterparts. The SAR analysis indicated that the presence of electron-donating groups significantly increased activity levels.
Q & A
What are the optimal synthetic routes for 5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one?
Level: Basic
Methodological Answer:
The synthesis of pyrrolo-thiazolone derivatives typically involves cyclocondensation reactions. For analogous compounds, diethyl oxalate and sodium hydride in toluene have been used to generate heterocyclic intermediates, followed by functionalization with methoxy and methyl groups . Key steps include:
- Reagent selection : Sodium hydride as a base for deprotonation and cyclization.
- Solvent optimization : Toluene or ethanol under reflux for controlled reaction rates.
- Purification : Recrystallization from DMF/EtOH (1:1) mixtures to isolate pure crystals .
How can researchers characterize the structural and physicochemical properties of this compound?
Level: Basic
Methodological Answer:
Characterization should integrate:
- Spectroscopy : H/C NMR to confirm substitution patterns and tautomeric states. For example, methoxy protons appear as singlets at δ ~3.8 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] ion).
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions .
- Thermal analysis : DSC/TGA to assess stability up to decomposition temperatures (~200°C for similar compounds) .
How to resolve contradictions in spectral data caused by tautomerism or dynamic equilibria?
Level: Advanced
Methodological Answer:
Tautomerism in pyrrolo-thiazolone systems can lead to variable NMR signals. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures to confirm dynamic equilibria .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish tautomers .
- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict dominant tautomeric forms and compare with experimental data .
What computational strategies are effective for predicting biological targets of this compound?
Level: Advanced
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding modes. Validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy groups enhance lipophilicity) to optimize activity .
How to design in vitro assays to evaluate its antifungal or anticancer potential?
Level: Advanced
Methodological Answer:
- Enzyme inhibition assays :
- Cell-based assays :
What strategies improve solubility for in vivo studies?
Level: Advanced
Methodological Answer:
- Co-solvent systems : Use DMSO (74 mg/mL solubility for similar compounds) or PEG-400 .
- Prodrug design : Introduce ionizable groups (e.g., carboxylic acid) at non-critical positions.
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance bioavailability .
How to address regioselectivity challenges during functionalization?
Level: Advanced
Methodological Answer:
- Directing groups : Install temporary groups (e.g., bromine at C3) to steer methoxy/methyl addition .
- Catalytic control : Pd-catalyzed cross-coupling for selective C-H activation .
- Protection/deprotection : Use tert-butyl groups to block reactive sites during synthesis .
How to assess stability under physiological conditions?
Level: Advanced
Methodological Answer:
- Forced degradation studies :
- Plasma stability : Incubate in rat plasma (37°C, 24h) and quantify parent compound using LC-MS .
What are key considerations for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- Core modifications : Replace the thiazolone ring with triazolo-thiadiazole to enhance potency .
- Substituent effects : Methoxy groups at C5 improve metabolic stability, while methyl groups at C3a reduce cytotoxicity .
- Bioisosteres : Substitute sulfur with sulfone to modulate electron density and binding .
How to validate computational predictions with experimental data?
Level: Advanced
Methodological Answer:
- Docking vs. crystallography : Compare predicted binding poses with X-ray structures (RMSD < 2.0 Å acceptable) .
- Free energy perturbation (FEP) : Calculate relative binding affinities for mutant vs. wild-type enzymes .
- Correlate IC with docking scores : Use Spearman’s rank correlation (ρ > 0.7 indicates predictive validity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
